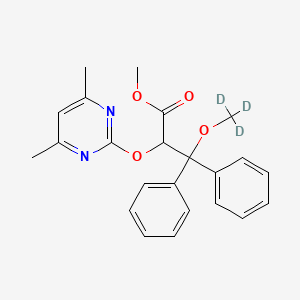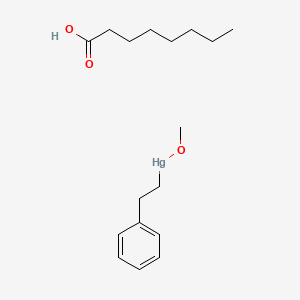![molecular formula C23H31ClO4 B590339 [(6R,8R,9S,10R,13S,14S,17R)-17-acetil-6-cloro-10,13-dimetil-3-oxo-2,6,7,8,9,11,12,14,15,16-decahidro-1H-ciclopenta[a]fenantren-17-il] acetato CAS No. 2658-74-4](/img/structure/B590339.png)
[(6R,8R,9S,10R,13S,14S,17R)-17-acetil-6-cloro-10,13-dimetil-3-oxo-2,6,7,8,9,11,12,14,15,16-decahidro-1H-ciclopenta[a]fenantren-17-il] acetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6beta-Chloro-17-acetoxyprogesterone, also known as 6beta-Chloro-17-acetoxyprogesterone, is a useful research compound. Its molecular formula is C23H31ClO4 and its molecular weight is 406.947. The purity is usually 95%.
BenchChem offers high-quality 6beta-Chloro-17-acetoxyprogesterone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6beta-Chloro-17-acetoxyprogesterone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación del Sistema Endocrino
6beta-Cloro-17-acetoxiprogesterona: ha sido estudiada por su papel como hormona. Es un análogo sintético de las hormonas esteroides endógenas, que son cruciales para varias funciones reguladoras dentro de los organismos . La investigación en este campo a menudo explora los efectos potenciales del compuesto sobre el equilibrio hormonal y su uso en tratamientos para trastornos hormonales.
Biología Reproductiva
Este compuesto es un potente agente progestágeno y ha sido investigado por sus efectos sobre la fertilidad y la reproducción. Los estudios han incluido su impacto en las tasas de fertilización de óvulos y el mantenimiento del embarazo en el ganado, brindando información sobre sus posibles aplicaciones en medicina veterinaria y ganadería .
Antagonismo de la Aldosterona
El compuesto ha sido evaluado por su posible acción como antagonista de la aldosterona. Sin embargo, los estudios han demostrado que, aunque no exhibe acción antialdosterona, sí tiene un efecto natriurético en pacientes con cirrosis hepática, lo que sugiere una posible aplicación en el manejo de ciertos síntomas de la enfermedad hepática .
Mecanismo De Acción
Target of Action
The primary target of 6β-Chloro-17-acetoxy Progesterone is the progesterone receptor (PR) . This receptor is a key component in the complex regulation of normal female reproductive function .
Mode of Action
6β-Chloro-17-acetoxy Progesterone, like other progestogens, binds to the progesterone receptor. This binding triggers a series of intracellular events, leading to changes in gene expression
Biochemical Pathways
Upon binding to the progesterone receptor, 6β-Chloro-17-acetoxy Progesterone influences several biochemical pathways. These include pathways related to the release of mature oocytes, facilitation of implantation, and maintenance of pregnancy . The compound also affects pathways in the mammary gland related to lobular-alveolar development and suppression of milk protein synthesis before parturition .
Result of Action
The binding of 6β-Chloro-17-acetoxy Progesterone to the progesterone receptor results in a variety of molecular and cellular effects. These include the release of mature oocytes, facilitation of implantation, and maintenance of pregnancy . In the mammary gland, it leads to lobular-alveolar development and suppression of milk protein synthesis before parturition .
Análisis Bioquímico
Biochemical Properties
It is known that enzymes play a crucial role in metabolic pathways . Enzymes are protein catalysts that speed biochemical reactions by facilitating the molecular rearrangements that support cell function . The interaction of 6beta-Chloro-17-acetoxyprogesterone with these enzymes could potentially influence its role in biochemical reactions.
Cellular Effects
Similar compounds such as 17-β-estradiol have been shown to induce DNA double-strand breaks and elevate the level of reactive oxidative species in cells . These cellular alterations may contribute to the reduced viability of cells following treatment with 6beta-Chloro-17-acetoxyprogesterone.
Molecular Mechanism
It is known that the structures and molecular mechanisms of enzymes involved in cholesterol C17 side-chain degradation are important for the biological interpretation of human metabolomic profiles . With this platform, we can predict the structures of enzymes involved in cholesterol C17 side-chain degradation and deduce the molecular mechanisms of action of these enzymes by molecular docking .
Temporal Effects in Laboratory Settings
Similar compounds such as 17-β-estradiol have been shown to have temporal effects on DNA repair, ROS production, Nrf2 activation, and apoptosis in cell lines .
Dosage Effects in Animal Models
Similar compounds such as 6-Methyl-17-Acetoxy-Progesterone have been shown to have dosage effects in animal models . A 60 mg daily dosage of 6-Methyl-17-Acetoxy-Progesterone resulted in 13% more ewes lambing to the first service than did a 50 mg dosage rate .
Metabolic Pathways
It is known that acylcarnitines are important markers in metabolic studies of many diseases, including metabolic, cardiovascular, and neurological disorders . The metabolic pathways involved in the synthesis and degradation of acylcarnitines, including branched-chain lipids and amino acids, could potentially be related to the metabolic pathways of 6beta-Chloro-17-acetoxyprogesterone .
Transport and Distribution
It is known that similar compounds such as 17-β-estradiol have been shown to decrease NFκB-p65 expression, which could potentially influence the transport and distribution of 6beta-Chloro-17-acetoxyprogesterone .
Subcellular Localization
It is known that similar compounds such as 17-β-estradiol have been shown to suppress both cAMP signaling in, and the proliferation of, certain cell types . This could potentially influence the subcellular localization of 6beta-Chloro-17-acetoxyprogesterone.
Propiedades
IUPAC Name |
[(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20-,21-,22+,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVGANSDLNPXGO-LIASLNQGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590267.png)


![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)



![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)
